molecular formula C16H15NO4 B14292442 5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid CAS No. 126687-49-8

5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid

Cat. No.: B14292442
CAS No.: 126687-49-8
M. Wt: 285.29 g/mol
InChI Key: FQAFIROOHZEIOU-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a hydroxybenzoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is acylated with 4-hydroxybenzoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 5-(Dimethylamino)-2-(4-oxobenzoyl)benzoic acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzoic acid
  • 4-[(3,5-Diiodo-4-hydroxybenzoyl)amino]benzoic acid
  • Benzoic acid derivatives with different substituents

Uniqueness

5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid is unique due to the presence of both a dimethylamino group and a hydroxybenzoyl group, which confer distinct chemical and biological properties

Properties

CAS No.

126687-49-8

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

5-(dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C16H15NO4/c1-17(2)11-5-8-13(14(9-11)16(20)21)15(19)10-3-6-12(18)7-4-10/h3-9,18H,1-2H3,(H,20,21)

InChI Key

FQAFIROOHZEIOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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